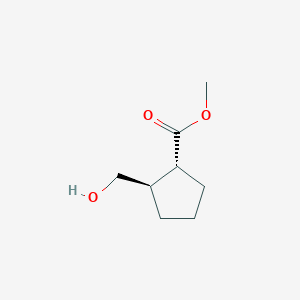

Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate

Descripción general

Descripción

Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate is an organic compound with the molecular formula C8H14O3. It is a cyclopentane derivative featuring a hydroxymethyl group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate typically involves the following steps:

Cyclopentane Derivative Formation: The starting material, cyclopentane, undergoes a series of reactions to introduce the hydroxymethyl and carboxylate groups. This can be achieved through a combination of oxidation and esterification reactions.

Oxidation: Cyclopentane is oxidized to form cyclopentanone, which is then further oxidized to introduce the hydroxymethyl group.

Esterification: The hydroxymethylcyclopentanone is esterified using methanol and an acid catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Oxidation: Large quantities of cyclopentane are oxidized using industrial oxidizing agents.

Catalytic Esterification: The intermediate hydroxymethylcyclopentanone is esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to achieve high yields.

Análisis De Reacciones Químicas

Types of Reactions

Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be further oxidized to form a carboxylic acid.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.

Major Products Formed

Oxidation: The major product is trans-2-carboxymethylcyclopentane-1-carboxylate.

Reduction: The major product is trans-2-hydroxymethylcyclopentane-1-methanol.

Substitution: The major products depend on the nucleophile used, resulting in various substituted cyclopentane derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. The compound's structure allows it to participate in various chemical reactions, making it a valuable building block in synthetic pathways.

Synthetic Pathways

The synthesis of this compound typically involves multiple steps, often starting from simpler precursors. Here are some notable synthetic routes:

- Starting Materials : The synthesis may begin with diethyl malonate or other similar compounds that can be transformed through esterification and reduction processes.

- Reagents : Common reagents include lithium aluminum hydride for reductions and various alkylating agents for introducing additional functional groups.

| Synthetic Route | Key Steps | Outcome |

|---|---|---|

| Route A | Esterification followed by reduction | Formation of this compound |

| Route B | Alkylation of cyclopentane derivatives | Introduction of additional functional groups |

Pharmaceutical Applications

The unique structural characteristics of this compound suggest potential applications in pharmaceuticals. Its ability to act as a substrate for carboxyl methyltransferases (CMTs) indicates its role in drug development.

Research has indicated that compounds similar to this compound exhibit biological activity, which can be leveraged for therapeutic purposes. The compound’s hydroxymethyl group may enhance its interaction with biological targets, making it a candidate for further investigation in medicinal chemistry.

Case Studies and Research Findings

Several studies have explored the applications of this compound and related compounds:

- Study on Synthesis and Reactivity : A comprehensive study demonstrated the effectiveness of using this compound as an intermediate in synthesizing more complex molecules, showcasing its utility in organic synthesis .

- Pharmaceutical Development : Investigations into the biological properties of similar compounds revealed their potential as therapeutic agents, emphasizing the importance of structural modifications on biological activity .

Mecanismo De Acción

The mechanism of action of Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate involves its interaction with various molecular targets:

Enzyme Inhibition: It can act as an inhibitor of enzymes that catalyze ester hydrolysis.

Receptor Binding: It may bind to specific receptors, modulating their activity and leading to biological effects.

Pathways Involved: The compound can influence metabolic pathways involving ester and hydroxyl group transformations.

Comparación Con Compuestos Similares

Similar Compounds

Methyl trans-2-hydroxycyclopentane-1-carboxylate: Similar structure but lacks the hydroxymethyl group.

Methyl trans-2-methylcyclopentane-1-carboxylate: Similar structure but has a methyl group instead of a hydroxymethyl group.

Actividad Biológica

Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate is a cyclopentane derivative with significant biological activity, particularly in enzyme inhibition and receptor modulation. This article explores its synthesis, biological mechanisms, and potential applications in various fields, including medicinal chemistry.

Chemical Structure and Synthesis

This compound (C8H14O3) features a cyclopentane ring with hydroxymethyl and carboxylate functional groups. The synthesis typically involves:

- Cyclopentane Derivative Formation : Starting from cyclopentane, oxidation reactions introduce hydroxymethyl and carboxylate groups.

- Esterification : The resulting compound is esterified with methanol using an acid catalyst to yield the target compound.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors:

- Enzyme Inhibition : This compound acts as an inhibitor of enzymes involved in ester hydrolysis, which can be crucial in metabolic pathways.

- Receptor Binding : It has the potential to bind to specific receptors, modulating their activity and influencing various biological processes.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes, which may have implications for drug development. For instance, it has been shown to affect enzymes that catalyze reactions involving ester bonds, potentially altering metabolic pathways related to lipid metabolism and signaling .

Receptor Modulation

The compound may interact with various receptors, leading to altered physiological responses. This includes potential anti-inflammatory effects or modulation of pain pathways, making it a candidate for further investigation in therapeutic contexts .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- A study focusing on enzyme kinetics demonstrated that this compound could significantly reduce the activity of esterases in vitro, suggesting its utility as a biochemical tool for studying lipid metabolism .

- Another research effort explored its receptor interactions, indicating that it might influence signaling pathways involved in inflammation and pain management .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl trans-2-hydroxycyclopentane-1-carboxylate | Lacks hydroxymethyl group | Reduced enzyme inhibition |

| Methyl trans-2-methylcyclopentane-1-carboxylate | Contains a methyl group instead of hydroxymethyl | Different receptor binding profile |

This table illustrates how slight modifications in structure can lead to significant differences in biological activity.

Propiedades

IUPAC Name |

methyl (1R,2R)-2-(hydroxymethyl)cyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-11-8(10)7-4-2-3-6(7)5-9/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJMUKVEQZAEKV-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC[C@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641342 | |

| Record name | Methyl (1R,2R)-2-(hydroxymethyl)cyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502650-66-0 | |

| Record name | Methyl (1R,2R)-2-(hydroxymethyl)cyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.